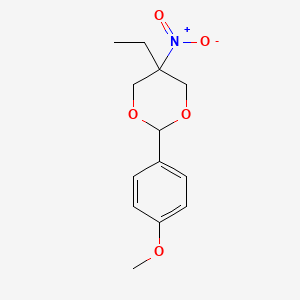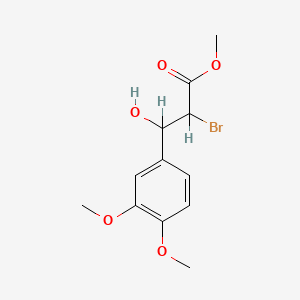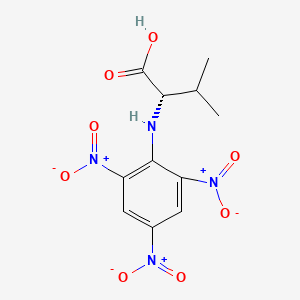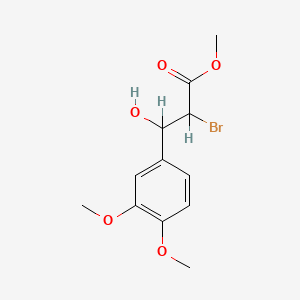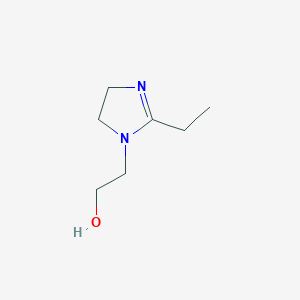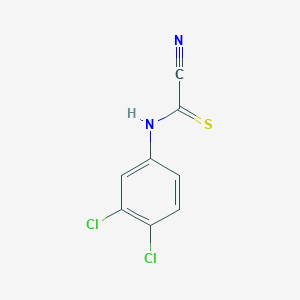
1,1,1,2,2,3,3-Heptafluoroheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3-Heptafluoroheptan-4-one is a fluorinated organic compound with the molecular formula C7H5F7O. It is characterized by the presence of seven fluorine atoms attached to a heptane backbone, with a ketone functional group at the fourth carbon position. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3-Heptafluoroheptan-4-one can be synthesized through several methods. One common approach involves the fluorination of heptan-4-one using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoroheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of heptafluoroheptanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms, often under basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Heptafluoroheptanoic acid or other oxidized derivatives.
Reduction: Heptafluoroheptanol.
Substitution: Various substituted heptafluoroheptan-4-one derivatives, depending on the nucleophile used.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoroheptan-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in studies involving fluorinated compounds to investigate their biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including fluorinated solvents and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptan-4-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4-Heptafluorocyclopentane: A fluorinated cyclopentane derivative with similar fluorine content but different structural properties.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with a methoxy group, used in similar applications but with distinct chemical behavior.
1,1,1,2,2,3,3,4,4-Nonafluorononane: A longer-chain fluorinated alkane with additional fluorine atoms, offering different physical and chemical properties.
Uniqueness
1,1,1,2,2,3,3-Heptafluoroheptan-4-one is unique due to its specific combination of a heptane backbone with a ketone functional group and seven fluorine atoms. This structure imparts distinct chemical reactivity and stability, making it valuable in applications requiring highly fluorinated compounds with specific functional groups.
Properties
CAS No. |
425-22-9 |
|---|---|
Molecular Formula |
C7H7F7O |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoroheptan-4-one |
InChI |
InChI=1S/C7H7F7O/c1-2-3-4(15)5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |
InChI Key |
UFFMDNJCTCOCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


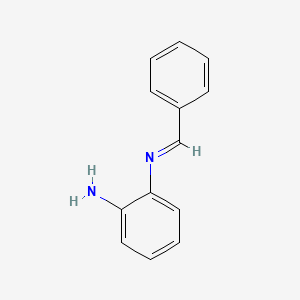
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
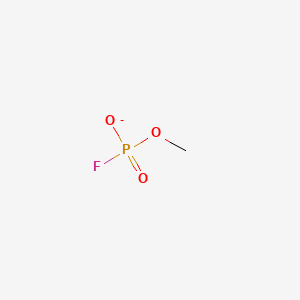
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

